1H-indole-3,4-dicarbonitrile
Description
Properties
CAS No. |
1699369-96-4 |
|---|---|
Molecular Formula |
C10H5N3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Cyanation of Indole Derivatives
Direct cyanation involves introducing cyano groups onto preformed indole scaffolds. A notable approach utilizes Vilsmeier-Haack formylation followed by oxidation to nitriles. For instance, 1H-indole-3-carboxaldehyde, synthesized via Vilsmeier-Haack conditions (POCl₃/DMF), can be converted to the corresponding nitrile using hydroxylamine hydrochloride and acetic anhydride. This two-step process achieves 1H-indole-3-carbonitrile in 68–72% yield. Extending this strategy to position 4 requires electrophilic substitution directed by protective groups.
Recent advancements employ palladium-catalyzed cyanation for dual functionalization. For example, treating 3-iodo-1H-indole with copper(I) cyanide in the presence of Pd(PPh₃)₄ facilitates sequential cyanation at positions 3 and 4, albeit with moderate regioselectivity (55–60% yield). The use of microwave irradiation has been shown to enhance reaction rates and yields in such systems.
Table 1: Direct Cyanation Methods
Multi-Component Reactions with Nitrile Precursors
Multi-component reactions (MCRs) offer a streamlined route to 1H-indole-3,4-dicarbonitrile by incorporating nitrile-containing building blocks during indole ring formation. A prominent example involves the condensation of 3-cyanoacetyl indoles with malononitrile under ultrasonic irradiation. This one-pot reaction, catalyzed by piperidine in ethanol, proceeds via Knoevenagel condensation and cyclization, yielding polysubstituted indole derivatives with 74–94% efficiency.
Another MCR leverages indole-2,3-dione and malononitrile in aqua/mechanochemical conditions. The reaction forms 3-dicyanomethylene-2H-indol-2-ones, which undergo cyclocondensation with isothiocyanates to produce spiro[indole-pyrrolidine] derivatives. While this method primarily targets spirocycles, modifying stoichiometry and catalysts could favor 3,4-dicarbonitrile formation.
Table 2: Multi-Component Reaction Parameters
Bromination-Cyanation Sequential Strategy
A patent by Example 23-1 describes the synthesis of 7-bromo-1H-indole-3,4-dicarbonitrile via bromination followed by cyanation. Although detailed procedures are proprietary, inferred steps include:
-
Bromination : Electrophilic bromination of 1H-indole-3-carbonitrile using N-bromosuccinimide (NBS) in acetic acid, introducing bromine at position 4.
-
Cyanation : Displacement of the bromine atom with a cyanide group via Pd-catalyzed cross-coupling (e.g., using Zn(CN)₂ and Pd₂(dba)₃).
This method highlights the utility of halogenated intermediates for regioselective functionalization, though yields remain unspecified in the public domain.
Oxidative Functional Group Interconversion
Oxidation of amines or aldehydes to nitriles provides an alternative pathway. For instance, 1H-indole-3,4-diamine can be treated with NaNO₂/HCl followed by CuCN in a Sandmeyer-type reaction to yield the corresponding dinitrile. However, this approach suffers from competing side reactions, necessitating meticulous control of temperature and stoichiometry.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Direct Cyanation | High atom economy | Limited regioselectivity | Small-scale synthesis |
| Multi-Component Reactions | One-pot simplicity | Requires stoichiometric control | Library diversification |
| Bromination-Cyanation | Excellent regiocontrol | Multi-step, moderate yields | Targeted functionalization |
Chemical Reactions Analysis
Types of Reactions: 1H-indole-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, cyanide salts, and various catalysts.
Major Products Formed:
Oxidation Products: Oxo-indole derivatives.
Reduction Products: Amino-indole derivatives.
Substitution Products: Various substituted indoles depending on the reagents used.
Scientific Research Applications
1H-indole-3,4-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-indole-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The presence of cyano groups enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Substituents | Key Applications | Notable Properties |
|---|---|---|---|---|
| This compound | Indole | 3,4-dicarbonitrile | Pharmaceutical (hypothetical) | High electron-withdrawing capacity |
| 2-Amino-5-chloro-pyrrole-3,4-dicarbonitrile | Pyrrole | 3,4-dicarbonitrile, Cl | Dyes, photography | Chloro enhances stability |
| Pyrazolo[3,4-b]quinoline-3-carbonitrile | Pyrazole-quinoline | 3-cyano | Neurodegenerative agents | Extended π-conjugation |
| Epiminomethanoquinoline-3,4-dicarbonitrile | Quinoline | 3,4-dicarbonitrile | Dopamine agonist mimics | Planar, blood-brain barrier penetration |
Table 2: Spectroscopic and Physical Data
| Compound | Melting Point (°C) | IR (CN stretch, cm⁻¹) | LCMS (m/z) |
|---|---|---|---|
| This compound | Not reported | ~2,200 (estimated) | Not available |
| Chromene-3-carbonitrile (1E) | 223–227 | 2,204 | 277 [M]⁻ |
| 2-Amino-5-chloro-pyrrole-3,4-dicarbonitrile | Not reported | 2,200–2,250 | 209 [M+H]⁺ (calc.) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1H-indole-3,4-dicarbonitrile, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, nitrilation of indole precursors using sodium cyanide in the presence of a base (e.g., K₂CO₃) under reflux conditions is common . Solvent choice (ethanol/water mixtures) and catalysts (e.g., K-18-crown ether) can enhance reaction efficiency, as seen in analogous dicarbonitrile syntheses . Temperature control (e.g., 80–100°C) and purification via chromatography are critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Detects nitrile (–CN) stretches near 2,204 cm⁻¹ and functional groups like amines or hydroxyls .
- NMR : ¹H and ¹³C NMR confirm substituent positions and aromaticity patterns .
- LCMS/APCI : Validates molecular weight (e.g., [M]⁺/⁻ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal structure and bond angles, as applied to similar indole derivatives .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer : Use column chromatography (silica gel, ethyl acetate/hexane eluents) for purification . Differential Scanning Calorimetry (DSC) and HPLC can assess thermal stability and purity (>98%) .
Advanced Research Questions
Q. How do solvent polarity and catalyst selection influence the regioselectivity of nitrilation in indole derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nitrile group introduction at electron-deficient positions, while protic solvents (e.g., ethanol) may stabilize intermediates. Catalysts like K-18-crown ether enhance cyanide ion availability, improving yield in multi-step reactions . Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution in the indole core .
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Systematic variation of parameters (temperature, solvent, catalyst loading) can identify optimal conditions. For example, microwave-assisted synthesis reduces reaction time from hours to minutes and improves yields by 15–20%, as demonstrated for similar dicarbonitriles . Reproducibility requires strict control of moisture and oxygen levels, especially in nitrilation steps .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitrile groups activate the indole ring for nucleophilic substitution or metal-catalyzed couplings (e.g., Suzuki-Miyaura). Kinetic studies using ¹H NMR monitoring reveal that Pd(OAc)₂ catalysts facilitate C–C bond formation at the 4-position, while CuI promotes cyano group retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
